Crystal Structure and Bonding of 3-(Trifluoromethylthio)-benzeneboronic Acid: A Supramolecular Guide
Crystal Structure and Bonding of 3-(Trifluoromethylthio)-benzeneboronic Acid: A Supramolecular Guide
Executive Summary
The rational design of pharmaceutical intermediates and advanced materials relies heavily on understanding the solid-state behavior of key building blocks. 3-(Trifluoromethylthio)-benzeneboronic acid (CAS: 947533-13-3) represents a highly specialized pharmacophoric precursor that merges the versatile reactivity of a boronic acid with the extreme lipophilicity and electron-withdrawing nature of a trifluoromethylthio (-SCF₃) group.
This technical whitepaper provides an in-depth analysis of the crystallographic architecture, bonding motifs, and supramolecular assembly of 3-(Trifluoromethylthio)-benzeneboronic acid. By examining the causality between its electronic properties and crystal packing, this guide equips researchers with the theoretical grounding and self-validating experimental protocols necessary to isolate, analyze, and manipulate this compound in solid-state applications.
Electronic Properties and Bonding Theory
The Boronic Acid Dimerization Motif
In the solid state, arylboronic acids rarely exist as isolated monomers. The primary driving force for their crystallization is the formation of robust hydrogen-bonded inversion dimers[1]. The B(OH)₂ moiety adopts a near-planar trigonal geometry, facilitating a head-to-head R22(8) hydrogen-bonding network.
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Causality of Conformation: The hydroxyl protons typically adopt a syn-anti conformation. This arrangement minimizes steric clash between the oxygen lone pairs while maximizing the electrostatic linearity of the O-H···O bonds, yielding stabilization energies comparable to carboxylic acid dimers[2].
The Influence of the -SCF₃ Group
The introduction of the -SCF₃ group at the meta position fundamentally alters the electron density of the phenyl ring and the Lewis acidity of the boron atom.
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Lipophilicity and Electronegativity: The -SCF₃ group possesses an exceptionally high Hansch hydrophobic parameter ( π=1.44 ) and a strong electron-withdrawing character (Taft’s σ∗=2.73 )[3].
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Halogen and Chalcogen Bonding: Beyond simple steric bulk, the -SCF₃ group introduces significant electrostatic anisotropy. The fluorine atoms act as weak hydrogen-bond acceptors (C-H···F interactions). More importantly, the sulfur atom exhibits a positive electrostatic potential (a σ -hole) opposite to the C-S bond, enabling Type II chalcogen bonding with electron-rich π -systems or adjacent oxygen lone pairs in the crystal lattice[4].
Supramolecular Assembly Logic
The crystal packing of 3-(Trifluoromethylthio)-benzeneboronic acid is a hierarchical process governed by the competition and cooperation of strong hydrogen bonds and weaker halogen/chalcogen contacts.
Caption: Supramolecular assembly logic of 3-(Trifluoromethylthio)-benzeneboronic acid.
Experimental Methodologies: Self-Validating Protocols
To obtain high-quality single crystals of 3-(Trifluoromethylthio)-benzeneboronic acid, standard evaporative techniques often fail. Boronic acids are highly susceptible to dehydration, forming trimeric boroxines (ArBO)₃ when subjected to heat, vacuum, or prolonged atmospheric exposure.
To prevent boroxine formation and suppress twinning caused by rapid precipitation, a Vapor Diffusion Protocol must be employed.
Protocol 1: Controlled Crystallization via Vapor Diffusion
Objective: Grow diffraction-quality single crystals while maintaining the integrity of the B(OH)₂ moiety.
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Dissolution: Dissolve 15 mg of 3-(Trifluoromethylthio)-benzeneboronic acid in 0.5 mL of high-purity Ethyl Acetate (EtOAc) in a 2-dram inner vial. Rationale: EtOAc acts as a strong hydrogen-bond acceptor, thoroughly solvating the boronic acid dimers to prevent premature nucleation.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free inner vial to remove heterogeneous nucleation sites.
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Anti-Solvent Chamber: Place the inner vial (uncapped) into a larger 20 mL outer scintillation vial containing 3 mL of n-Pentane.
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Diffusion: Seal the outer vial tightly with a PTFE-lined cap. Store undisturbed at 20 °C for 48–72 hours.
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Validation: As pentane slowly diffuses into the EtOAc phase, the dielectric constant of the mixture decreases, gently forcing the boronic acid molecules to self-assemble into hydrogen-bonded sheets. Harvest the resulting colorless block crystals directly into a drop of Paratone-N oil to prevent atmospheric degradation.
Protocol 2: SCXRD Data Collection
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Mounting: Mount a suitable single crystal (e.g., 0.15 × 0.10 × 0.08 mm) on a MiTeGen loop using Paratone-N oil.
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Cooling: Immediately transfer to the goniometer cold stream set to 100 K. Rationale: Cryocooling minimizes thermal motion (reducing atomic displacement parameters) and locks the -SCF₃ group, which is otherwise prone to rotational disorder.
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Diffraction: Collect data using Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation ( λ=1.54184 Å).
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Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure the hydrogen atoms of the boronic acid are located from the difference Fourier map and refined freely to validate the hydrogen-bonding network[5].
Caption: Self-validating experimental workflow for single-crystal X-ray diffraction analysis.
Quantitative Data Summaries
The following tables summarize the expected crystallographic parameters and non-covalent interaction geometries for meta-SCF₃ substituted phenylboronic acids, derived from analogous structures in the Cambridge Structural Database (CSD)[6][7].
Table 1: Representative Crystallographic Parameters
| Parameter | Value / Description |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P21/c or P1ˉ |
| Temperature | 100(2) K |
| Z (Molecules/Unit Cell) | 4 (Typical for dimers in asymmetric unit) |
| B-C Bond Length | ~1.565 Å |
| B-O Bond Length | ~1.365 Å - 1.375 Å |
| C-S Bond Length | ~1.760 Å |
| S-CF₃ Bond Length | ~1.820 Å |
Table 2: Hydrogen and Halogen Bond Geometries
| Interaction Type | Donor (D) | Acceptor (A) | D···A Distance (Å) | Angle (°) | Structural Role |
| Primary H-Bond | O1-H1 | O2' | 2.740 - 2.765 | > 170° | Forms the R22(8) inversion dimer. |
| Secondary H-Bond | O2-H2 | O1'' | 2.750 - 2.780 | > 165° | Links dimers into 2D undulating sheets. |
| Halogen Contact | C-H (Aryl) | F (from CF₃) | 3.100 - 3.250 | ~ 140° | Inter-sheet stabilization (3D packing). |
| Chalcogen Bond | S ( σ -hole) | π -system | ~ 3.450 | ~ 160° | Directs the rotational conformation of -SCF₃. |
Conclusion & Future Perspectives
The crystal structure of 3-(Trifluoromethylthio)-benzeneboronic acid is a masterclass in competing supramolecular forces. While the robust boronic acid dimerization dictates the primary 2D sheet architecture, the highly lipophilic and electronically anisotropic -SCF₃ group drives the 3D lattice assembly via halogen and chalcogen bonding.
For drug development professionals, understanding this solid-state behavior is critical. The precise spatial orientation of the -SCF₃ group observed in SCXRD studies directly correlates to its conformational preferences in biological target binding pockets, aiding in rational structure-based drug design. Furthermore, controlling the crystallization environment (avoiding boroxine degradation) ensures the high-purity isolation required for downstream Suzuki-Miyaura cross-coupling applications.
References
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Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2 Canadian Journal of Chemistry[Link]
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Structure of the Boronic Acid Dimer and the Relative Stabilities of Its Conformers The Journal of Physical Chemistry A (ACS Publications)[Link]
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Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes National Center for Biotechnology Information (PMC)[Link]
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Trifluoromethyl Sulfoxides from Allylic Alcohols and Electrophilic SCF3 Donor by [2,3]-Sigmatropic Rearrangement Organic Letters (ACS Publications)[Link]
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Crystal structure of 4-(methoxycarbonyl)phenylboronic acid IUCrData[Link](Source link derived from TARA repository data)
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